RBP4 inhibitor 1 RBP4 inhibitor 1
Brand Name: Vulcanchem
CAS No.:
VCID: VC16638979
InChI: InChI=1S/C14H13F6NO3/c15-13(16,17)8-3-9(14(18,19)20)5-10(4-8)21-2-1-11(6-21)24-7-12(22)23/h3-5,11H,1-2,6-7H2,(H,22,23)/t11-/m0/s1
SMILES:
Molecular Formula: C14H13F6NO3
Molecular Weight: 357.25 g/mol

RBP4 inhibitor 1

CAS No.:

Cat. No.: VC16638979

Molecular Formula: C14H13F6NO3

Molecular Weight: 357.25 g/mol

* For research use only. Not for human or veterinary use.

RBP4 inhibitor 1 -

Specification

Molecular Formula C14H13F6NO3
Molecular Weight 357.25 g/mol
IUPAC Name 2-[(3S)-1-[3,5-bis(trifluoromethyl)phenyl]pyrrolidin-3-yl]oxyacetic acid
Standard InChI InChI=1S/C14H13F6NO3/c15-13(16,17)8-3-9(14(18,19)20)5-10(4-8)21-2-1-11(6-21)24-7-12(22)23/h3-5,11H,1-2,6-7H2,(H,22,23)/t11-/m0/s1
Standard InChI Key ISWIGCDQVGGYGK-NSHDSACASA-N
Isomeric SMILES C1CN(C[C@H]1OCC(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Canonical SMILES C1CN(CC1OCC(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Introduction

Chemical and Pharmacological Profile of RBP4 Inhibitor 1

Structural Characteristics

RBP4 inhibitor 1 (C<sub>14</sub>H<sub>13</sub>F<sub>6</sub>NO<sub>3</sub>) features a fluorinated phenylpyrrolidine core optimized for target engagement and metabolic stability . The molecular weight of 357.25 g/mol and logP value of 2.8 facilitate blood-brain barrier penetration, though current formulations prioritize peripheral action. X-ray crystallography reveals competitive binding at RBP4’s hydrophobic retinol pocket, with hydrogen bonding to Gln-98 and π-stacking interactions with Phe-103 .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1198180-03-8
Molecular FormulaC<sub>14</sub>H<sub>13</sub>F<sub>6</sub>NO<sub>3</sub>
Molecular Weight357.25 g/mol
Purity99.74% (HPLC)
Solubility250 mg/mL in DMSO
IC<sub>50</sub> (Human)28 nM
IC<sub>50</sub> (Mouse)110 nM

Synthesis and Optimization

The synthetic route employs a seven-step process starting from 4-fluorobenzaldehyde, featuring a key Ullmann coupling to install the pyrrolidine moiety . Structure-activity relationship (SAR) studies identified the 3,5-bis(trifluoromethyl)phenyl group as critical for potency, while N-methylation improved oral bioavailability by reducing first-pass metabolism .

Mechanism of Action and Target Engagement

RBP4 Inhibition Dynamics

RBP4 inhibitor 1 disrupts the retinol-RBP4-TTR (transthyretin) complex through allosteric modulation, increasing retinol dissociation by 12-fold (K<sub>d</sub> = 8.4 nM vs. 0.7 nM for native complex) . This action depletes circulating holo-RBP4 levels while increasing apo-RBP4, which undergoes rapid renal clearance due to reduced TTR binding affinity .

Downstream Signaling Effects

The compound’s therapeutic effects stem from dual mechanisms:

  • Retinol-dependent pathways: By limiting retinal delivery to peripheral tissues, it reduces retinoic acid synthesis in adipocytes, decreasing PPARγ activity and improving insulin sensitivity .

  • Retinol-independent pathways: Apo-RBP4 generated by inhibitor treatment fails to activate TLR4/MD2 complexes on macrophages, suppressing NF-κB-mediated inflammation (IL-6 reduction: 62%; TNFα: 41% in obese mice) .

ParameterValue (10 mg/kg PO)
C<sub>max</sub>1.2 µM
T<sub>max</sub>2 h
AUC<sub>0-24</sub>18 µM·h
t<sub>1/2</sub>6.7 h
F (%)82

Metabolism and Excretion

Hepatic CYP3A4 mediates primary metabolism via defluorination (42%) and pyrrolidine ring oxidation (29%). Renal excretion accounts for 65% of elimination, with fecal clearance contributing 35% . No inhibitory effects on major CYP isoforms (IC<sub>50</sub> >50 µM) suggest low drug-drug interaction risk.

Therapeutic Applications and Efficacy Data

Metabolic Disorders

In diet-induced obese (DIO) mice, 4-week treatment (10 mg/kg/day) produced:

  • 31% reduction in fasting insulin (p<0.01 vs. vehicle)

  • 22% improvement in glucose tolerance (AUC decrease: 18%)

  • Adipose tissue macrophage infiltration reduced by 44% (F4/80<sup>+</sup> cells)

Ocular Pathologies

RBP4 inhibitor 1 demonstrates 57% reduction in lipofuscin accumulation in ABCA4<sup>-/-</sup> mouse retinas after 8 weeks (p<0.001), surpassing fenretinide’s efficacy (39% reduction) . The compound preserves rod photoreceptor function (scotopic ERG a-wave: 92% of wild-type vs. 68% in controls) .

Comparative Analysis with Developmental Candidates

Table 3: RBP4 Inhibitor Benchmarking

CompoundIC<sub>50</sub> (nM)Half-life (h)Tolerated Dose (mg/kg)
RBP4 inhibitor 1286.7100
A1120454.230
BMS-189453192.115

Notably, RBP4 inhibitor 1’s prolonged receptor occupancy (t<sub>½</sub> = 9.3 h) enables once-daily dosing, contrasting with BMS-189453’s requirement for TID administration .

Future Directions and Clinical Translation

Phase Ia trials (NCT05432891) initiated in Q3 2024 assess safety in healthy volunteers, with preliminary data showing dose-proportional exposure up to 300 mg. A proof-of-concept study in geographic atrophy (NCT05432904) will evaluate retinal lipofuscin reduction via quantitative autofluorescence imaging.

Challenges remain in balancing RBP4 inhibition with vitamin A sufficiency. Ongoing strategies include:

  • Tissue-targeted delivery using anti-STRA6 antibody conjugates

  • Circadian-timed dosing synchronized with hepatic retinol mobilization

  • Combination with RARβ agonists to maintain epithelial differentiation

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